![molecular formula C23H21N3O B14395501 O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine CAS No. 88529-71-9](/img/structure/B14395501.png)
O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine is a chemical compound known for its unique structure and properties It features a hydroxylamine group attached to a pyrazole ring, which is further substituted with a triphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine typically involves the O-alkylation or O-arylation of hydroxylamines. One common method includes the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to yield aryloxyamines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of O-alkylation and O-arylation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins or nucleic acids, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(Triphenylmethyl)hydroxylamine: Similar in structure but lacks the pyrazole ring.
N-Hydroxyphthalimide: Contains a hydroxylamine group but is structurally different.
N-Hydroxysuccinimide: Another hydroxylamine derivative with different applications.
Eigenschaften
CAS-Nummer |
88529-71-9 |
|---|---|
Molekularformel |
C23H21N3O |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
O-[(1-tritylpyrazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C23H21N3O/c24-27-18-19-16-25-26(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18,24H2 |
InChI-Schlüssel |
BBISIDKAMFBQES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


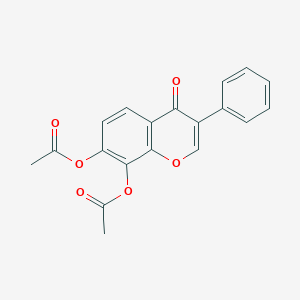

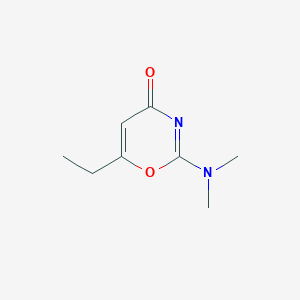
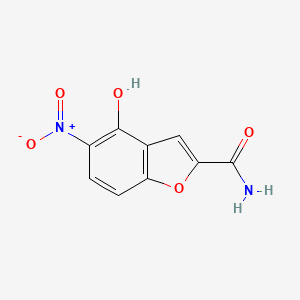


![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
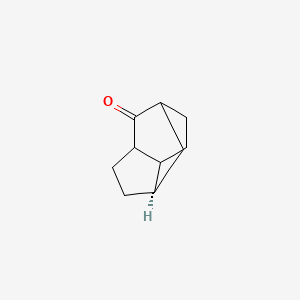
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
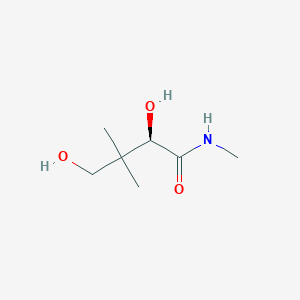
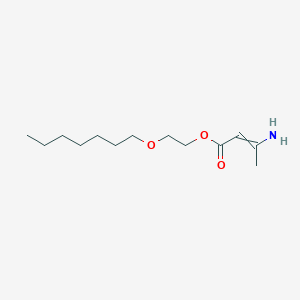
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
